Beclabuvirhydrochloride

Description

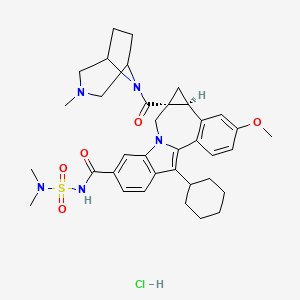

Beclabuvir hydrochloride (C₃₆H₄₆ClN₅O₅S; molecular weight: 696.30 g/mol) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication . It exhibits nanomolar activity against HCV genotypes 1, 3, 4, 5, and 6 in vitro . Structurally, it contains four stereocenters and a cyclopropane-fused indole-benzazepine core, contributing to its high binding affinity for the NS5B thumb domain .

Clinically, Beclabuvir is used in combination therapies for chronic HCV genotype 1 infection. A phase 2a trial demonstrated that Beclabuvir (75 mg or 150 mg) combined with peginterferon alfa-2a (pegIFN) and ribavirin (RBV) achieved extended rapid virologic response (eRVR) rates of 76.9% and 38.5%, respectively, compared to 0% for pegIFN/RBV alone . Notably, Beclabuvir is a component of the fixed-dose combination Ximency® (with daclatasvir and asunaprevir), approved in Japan in 2016 for HCV genotype 1 patients without or with compensated cirrhosis .

Emerging studies suggest Beclabuvir may inhibit SARS-CoV-2 RdRp, with computational models showing superior binding free energy (ΔG = -9.95 kcal/mol) compared to other antivirals, though clinical validation is pending .

Properties

Molecular Formula |

C36H46ClN5O5S |

|---|---|

Molecular Weight |

696.3 g/mol |

IUPAC Name |

(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride |

InChI |

InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24?,25?,30-,36-;/m0./s1 |

InChI Key |

IHXVACFNNPBRLK-VTFHPOPBSA-N |

Isomeric SMILES |

CN1CC2CCC(C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl |

Canonical SMILES |

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of beclabuvir hydrochloride involves a series of complex chemical reactions. One of the key steps in its large-scale synthesis includes the rhodium-catalyzed asymmetric cyclopropanation of styrene, which yields a high enantiomeric excess . Another critical step is the construction of the seven-membered ring by an intramolecular Heck reaction . The compound is prepared in twelve linear steps with five isolations, resulting in an overall yield of 8% .

Chemical Reactions Analysis

Beclabuvir hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide and peroxydisulfate, which can increase the reaction rate . The compound contains functional groups such as hydroxyl and carboxyl groups, which are more reactive than other functional groups like amino or thiol groups .

Scientific Research Applications

Beclabuvir hydrochloride has several scientific research applications, particularly in the field of medicine. It is used in clinical trials for the treatment of chronic hepatitis C . The compound has shown high efficacy in combination with daclatasvir and asunaprevir, leading to its approval for use in patients infected with genotype 1 HCV . Additionally, beclabuvir hydrochloride is studied for its potential to inhibit other viral polymerases, making it a valuable tool in antiviral research .

Mechanism of Action

Beclabuvir hydrochloride exerts its antiviral effects by inhibiting the HCV NS5B RNA polymerase . This enzyme is crucial for the replication of the hepatitis C virus. By binding to a lipophilic pocket in the thumb domain of NS5B, beclabuvir hydrochloride prevents the enzyme from adopting a transcriptionally active conformation . This inhibition disrupts the viral replication process, thereby reducing the viral load in infected patients .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action and Target Specificity

Beclabuvir belongs to the NNI class of NS5B inhibitors, which bind allosterically to the enzyme’s thumb domain, disrupting conformational changes required for RNA synthesis. This contrasts with nucleoside/nucleotide inhibitors (e.g., sofosbuvir), which compete with natural substrates at the active site .

Clinical Efficacy

- Beclabuvir : In a phase 2a trial, 75 mg Beclabuvir + pegIFN/RBV achieved 76.9% eRVR and 69.2% sustained virologic response (SVR24). Virologic breakthrough occurred in 3/13 patients at 150 mg .

- Sofosbuvir: Combined with ledipasvir, it achieves >95% SVR12 in HCV genotype 1, with minimal resistance .

- Dasabuvir: Part of Viekira Pak® (with ombitasvir/paritaprevir/ritonavir), showing 96% SVR12 in genotype 1b but higher rates of hepatic adverse events .

Pharmacokinetics and Drug Interactions

Beclabuvir is metabolized via CYP3A4 and inhibits CYP2D6, necessitating dose adjustments with strong CYP3A4 inducers/inhibitors . Sofosbuvir, a prodrug, undergoes activation in the liver with minimal CYP involvement, reducing interaction risks .

| Parameter | Beclabuvir | Sofosbuvir |

|---|---|---|

| Bioavailability | 50–60% (with food) | >80% |

| Half-life | 15–20 hours | 0.5 hours (prodrug) |

| Key Interactions | CYP3A4/CYP2D6 substrates | P-gp/BCRP transporters |

Resistance Profile

Beclabuvir-resistant variants (e.g., NS5B-C316N) are cross-resistant to other NNIs but remain susceptible to nucleoside analogs like sofosbuvir .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.